molecular formula C16H16F3N3O3 B6662915 2-Acetamido-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid

2-Acetamido-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid

Cat. No.: B6662915
M. Wt: 355.31 g/mol
InChI Key: IZMBOVSILJLAHP-UHFFFAOYSA-N
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Description

2-Acetamido-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid is a synthetic organic compound characterized by its complex structure, which includes an acetamido group, a pyrazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone. For instance, 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole can be formed by reacting 3,5-dimethyl-1-phenyl-1H-pyrazole with trifluoromethyl benzaldehyde under acidic conditions.

    Acetamidation: The acetamido group is introduced by reacting the pyrazole derivative with acetic anhydride in the presence of a base such as pyridine.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the acetamido group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-Acetamido-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the acetamido group may facilitate hydrogen bonding with target molecules. The pyrazole ring can participate in π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-[3,5-dimethyl-1-phenylpyrazol-4-yl]acetic acid: Lacks the trifluoromethyl group, which may reduce its binding affinity and specificity.

    2-Acetamido-2-[3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

The presence of the trifluoromethyl group in 2-Acetamido-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more potent candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-acetamido-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c1-8-13(14(15(24)25)20-10(3)23)9(2)22(21-8)12-6-4-5-11(7-12)16(17,18)19/h4-7,14H,1-3H3,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMBOVSILJLAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C(C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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